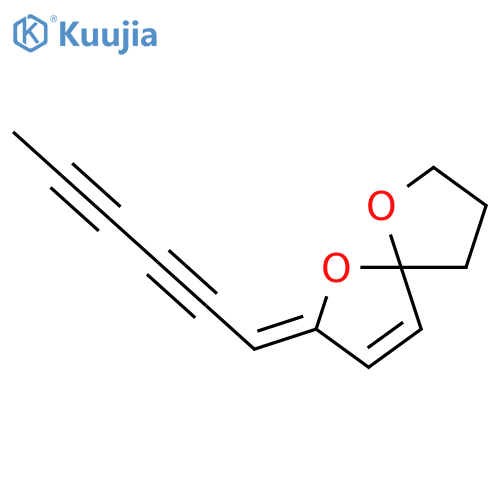Cas no 50257-98-2 (2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro4.4non-3-ene)

50257-98-2 structure
商品名:2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro4.4non-3-ene
2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro4.4non-3-ene 化学的及び物理的性質
名前と識別子
-
- 1,6-Dioxaspiro[4.4]non-3-ene, 2-(2,4-hexadiynylidene)-, (E)-
- (2E)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]non-3-ene
- 2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro4.4non-3-ene
- SCHEMBL3660561
- (E)-2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene
- TRANS-EN-YN-DICYCLOETHER (CONSTITUENT OF CHAMOMILE) [DSC]
- EN300-10011193
- 1,6-Dioxaspiro[4.4]non-3-ene, 2-(2,4-hexadiynylidene)-, (2E)-
- (E)-Tonghaosu
- 2G35N7UJFC
- TRANS-EN-YN-DICYCLOETHER (CONSTITUENT OF CHAMOMILE)
- trans-Enyne-dicycloether
- 1,6-Dioxaspiro[4.4]non-3-ene, 2-(2,4-hexadiyn-1-ylidene)-, (2E)-
- Q27254693
- (7E)-4-Deoxy-2,3-dihydromycosinol
- 2-(2',4'-hexadiynylidene)-1,6-dioxaspiro[4,4]-non-3-ene
- 1,6-Dioxaspiro(4.4)non-3-ene, 2-(2,4-hexadiyn-1-ylidene)-, (2E)-
- (E)-2-(Hexa-2,4-diynylidene)-1,6-dioxaspiro[4.4]non-3-ene
- (Z)-En-yn-dicycloether
- UNII-2G35N7UJFC
- En-yn-dicycloether
- 50257-98-2
- Tonghaosu, (E)-
- trans-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-en
- (E)-En-yn-dicycloether
- trans-En-yn-dicycloether
- WTRXKCNFPMTAJV-KPKJPENVSA-N
- 2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene
- (2E)-2-(2,4-HEXADIYNYLIDENE)-1,6-DIOXASPIRO(4,4)NON-3-ENE
- tonghaosu
-
- インチ: InChI=1S/C13H12O2/c1-2-3-4-5-7-12-8-10-13(15-12)9-6-11-14-13/h7-8,10H,6,9,11H2,1H3/b12-7+
- InChIKey: WTRXKCNFPMTAJV-KPKJPENVSA-N
- ほほえんだ: CC#CC#CC=C1C=CC2(O1)CCCO2
計算された属性
- せいみつぶんしりょう: 200.08376
- どういたいしつりょう: 200.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 444
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- PSA: 18.46
2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro4.4non-3-ene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-10011193-0.25g |
2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene |
50257-98-2 | 95% | 0.25g |
$2736.0 | 2023-10-28 | |
| Key Organics Ltd | FS-10561-10mg |
(E)-Tonghaosu |
50257-98-2 | >97% | 10mg |
£446.73 | 2025-02-24 | |
| Enamine | EN300-10011193-1.0g |
2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene |
50257-98-2 | 1g |
$2975.0 | 2023-06-10 | ||
| Enamine | EN300-10011193-0.5g |
2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene |
50257-98-2 | 95% | 0.5g |
$2856.0 | 2023-10-28 | |
| Enamine | EN300-10011193-0.1g |
2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene |
50257-98-2 | 95% | 0.1g |
$2618.0 | 2023-10-28 | |
| Enamine | EN300-10011193-0.05g |
2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene |
50257-98-2 | 95% | 0.05g |
$2499.0 | 2023-10-28 | |
| Enamine | EN300-10011193-1g |
2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene |
50257-98-2 | 95% | 1g |
$2975.0 | 2023-10-28 |
2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro4.4non-3-ene 関連文献
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
50257-98-2 (2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro4.4non-3-ene) 関連製品
- 1189426-16-1(Sulfadiazine-13C6)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
